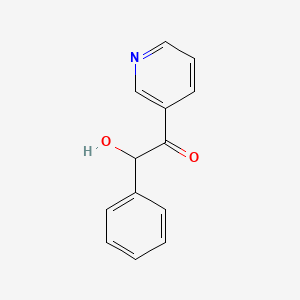

Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)-

Description

The compound Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- (C₁₃H₁₁NO₂, MW 213.23 g/mol) is a substituted ethanone featuring a hydroxy group at the 2-position, a phenyl group at the same carbon, and a 3-pyridinyl moiety at the 1-position. Its structure combines aromatic (phenyl, pyridinyl) and polar (hydroxy) functionalities, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-hydroxy-2-phenyl-1-pyridin-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-12(10-5-2-1-3-6-10)13(16)11-7-4-8-14-9-11/h1-9,12,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMRGMPTBNKPRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607459 | |

| Record name | 2-Hydroxy-2-phenyl-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40061-64-1 | |

| Record name | 2-Hydroxy-2-phenyl-1-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 3-pyridinecarboxaldehyde under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts are employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted ethanones, alcohols, and acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethanone Derivatives

Key Findings:

Structural Influence on Physicochemical Properties: The hydroxy group in the target compound may enhance solubility compared to non-polar analogs like 3-acetylpyridine (log Kow 0.49). However, steric hindrance from the phenyl group could reduce solubility relative to simpler derivatives .

Hydrogen Bonding and Crystallography :

- The hydroxy group enables hydrogen bonding, which could influence crystal packing and stability. highlights the role of hydrogen bonds in molecular aggregation, suggesting the target compound may form stable crystalline phases .

Biological Activity: Pyrifenox demonstrates that ethanone derivatives with pyridinyl and halogenated aryl groups can exhibit pesticidal properties. The target compound's phenyl and hydroxy groups may modulate its interaction with biological targets, though specific data is lacking .

Derivatization Potential: The hydroxy group offers a site for chemical modifications (e.g., esterification, etherification), similar to the O-methyloxime group in pyrifenox . Brominated derivatives (e.g., 2,2-dibromo analog) suggest reactivity at the α-carbon, useful for synthesizing more complex molecules .

Research Implications and Gaps

- Applications: The target compound's structural motifs (pyridinyl, phenyl, hydroxy) align with bioactive molecules in agrochemicals (e.g., pyrifenox) and pharmaceuticals. Further studies could explore its antimicrobial or enzyme-inhibiting properties.

- Analytical Methods : Tools like SHELXL () and ORTEP-3 () are critical for resolving crystal structures, particularly given the hydroxy group's role in hydrogen-bonded networks.

- Data Limitations : Direct experimental data on the target compound (e.g., solubility, toxicity) is absent in the provided evidence. Future work should prioritize synthesizing and characterizing this molecule.

Biological Activity

Ethanone, 2-hydroxy-2-phenyl-1-(3-pyridinyl)-, also known as 2-hydroxy-1-phenyl-2-(3-pyridinyl)ethanone, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological assessments, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of Ethanone derivatives typically involves reactions between substituted phenolic compounds and various electrophiles. For instance, the reaction of 2-aminophenols with dibenzoylacetylene has been shown to yield related benzoxazine derivatives, indicating a versatile synthetic pathway for developing similar compounds with potential biological activity .

Biological Activities

Ethanone derivatives have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below are some key findings:

Antimicrobial Activity

Research has demonstrated that certain ethanone derivatives exhibit significant antimicrobial properties. For example, studies on pyridine and quinoline derivatives have shown promising antibacterial effects against strains such as Staphylococcus aureus and Klebsiella pneumoniae . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl or pyridine rings can enhance antimicrobial efficacy.

Anti-inflammatory Properties

Ethanone derivatives have also been noted for their anti-inflammatory effects. A study highlighted the anti-inflammatory activity of related compounds through inhibition of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

Recent investigations into the anticancer properties of ethanone derivatives have yielded encouraging results. For instance, compounds similar to Ethanone were tested against HER2-overexpressing gastric cancer cells and demonstrated significant cytotoxic effects both in vitro and in vivo . The mechanism appears to involve the disruption of critical protein-protein interactions essential for tumor growth.

Case Studies

Several case studies illustrate the biological activity of Ethanone derivatives:

- Antiparasitic Activity : A related compound demonstrated potent antiparasitic effects against Trypanosoma brucei, with an EC50 value of 2 nM. This compound showed good oral bioavailability and significant brain exposure in murine models, indicating its potential as a lead candidate for treating human African trypanosomiasis .

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of ethanone derivatives against cancer cell lines. The results indicated that certain modifications could lead to enhanced selectivity towards cancer cells while sparing normal cells .

Data Tables

The following table summarizes key biological activities associated with Ethanone derivatives:

Q & A

Basic Research Questions

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodology : The crystal structure can be resolved via single-crystal X-ray diffraction using programs like SHELXL for refinement and SHELXS/SHELXD for structure solution. The SHELX system is robust for small-molecule crystallography, enabling precise determination of bond lengths, angles, and torsion angles. Validation tools in ORTEP-3 or the WinGX suite can visualize thermal ellipsoids and ensure structural accuracy .

Q. What methodologies are recommended for analyzing hydrogen bonding interactions?

- Methodology : Hydrogen bonding patterns can be systematically characterized using graph set analysis , which categorizes interactions into motifs (e.g., chains, rings). This approach, derived from Etter’s formalism, identifies donor-acceptor distances and angles, critical for understanding supramolecular assembly in crystals. Pair this with crystallographic data to map 3D networks .

Q. What safety considerations apply when handling this compound?

- Methodology : While direct toxicity data for this compound is limited, structurally similar pyridinyl ethanone derivatives (e.g., pyrifenox) exhibit moderate oral toxicity (e.g., rat LD₅₀: 1705 mg/kg). Use standard PPE (gloves, goggles) and avoid inhalation. Store in airtight, light-protected containers to prevent degradation, as analogs are sensitive to air exposure .

Q. How should storage conditions be optimized for stability?

- Methodology : Store at 2–8°C in amber glass vials under inert gas (e.g., argon). Analogs with hydroxyl and pyridinyl groups degrade upon prolonged air exposure, leading to reduced efficacy. Monitor purity via HPLC or NMR periodically .

Advanced Research Questions

Q. How does the 3-pyridinyl group influence photophysical properties and polymerization initiation efficiency?

- Methodology : The 3-pyridinyl moiety enhances intersystem crossing to triplet states, critical for radical generation in photoinitiators. Compare with analogs like 4-methyl benzoin using pulsed laser polymerization coupled with electrospray ionization mass spectrometry (PLP-ESI-MS) to quantify initiation rates. Femtosecond transient absorption spectroscopy can track excited-state dynamics and triplet lifetimes .

Q. What computational approaches predict stability under varying experimental conditions?

- Methodology : Perform density functional theory (DFT) calculations to model bond dissociation energies and evaluate susceptibility to hydrolysis or oxidation. Molecular dynamics simulations can assess thermal stability in solvents. Validate predictions with accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How can contradictions in NMR or spectroscopic data be resolved during characterization?

- Methodology : Contradictions often arise from dynamic effects (e.g., keto-enol tautomerism). Use variable-temperature NMR to probe equilibrium shifts. Cross-validate with X-ray crystallography to confirm dominant tautomers. For ambiguous peaks, employ 2D techniques (HSQC, HMBC) to assign signals unambiguously .

Q. What experimental design factors are critical for studying reactivity in cross-coupling reactions?

- Methodology : Optimize catalysts (e.g., Pd/Cu systems) and solvents (e.g., DMF, THF) to balance reactivity and selectivity. Monitor by-products via LC-MS, especially for brominated analogs (e.g., 2,2-dibromo derivatives). Use design of experiments (DoE) to screen reaction parameters (temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.